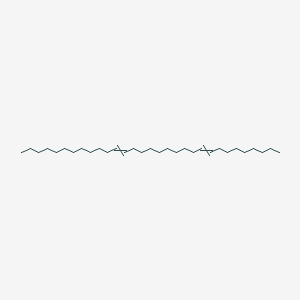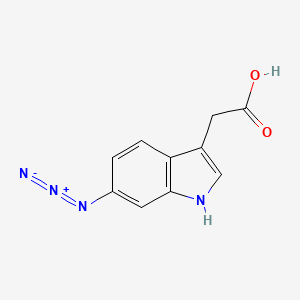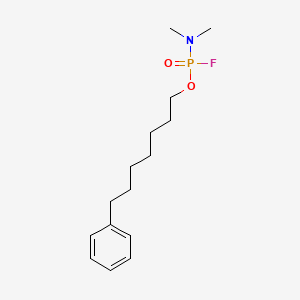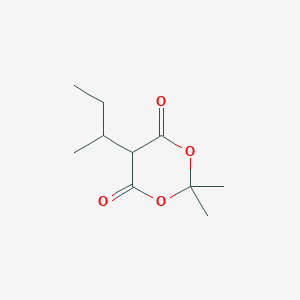![molecular formula C11H16N2O2 B14426472 3-[(2-Phenylethyl)amino]alanine CAS No. 80267-23-8](/img/structure/B14426472.png)
3-[(2-Phenylethyl)amino]alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Phenylethyl)amino]alanine is an organic compound with the molecular formula C11H16N2O2 It is a derivative of alanine, where the amino group is substituted with a 2-phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-[(2-Phenylethyl)amino]alanine is through the Strecker amino acid synthesis. This involves the reaction of an aldehyde with cyanide in the presence of ammonia, yielding an α-aminonitrile, which is subsequently hydrolyzed to give the desired amino acid . Another approach involves the use of dendrimeric intermediates in a one-pot reaction, providing a straightforward and efficient method for the synthesis of N-alkyl-β-amino acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis, which is favored for its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-[(2-Phenylethyl)amino]alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are employed for benzylic bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce primary amines.
科学的研究の応用
3-[(2-Phenylethyl)amino]alanine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-[(2-Phenylethyl)amino]alanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as aromatic L-amino acid decarboxylase, which converts it into active metabolites. These metabolites can then interact with neurotransmitter receptors, influencing various physiological processes .
類似化合物との比較
Similar Compounds
Phenylalanine: An essential amino acid with a similar structure but lacks the 2-phenylethyl substitution.
β-Alanine: A non-essential amino acid that differs in its side chain structure.
Uniqueness
3-[(2-Phenylethyl)amino]alanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
特性
CAS番号 |
80267-23-8 |
|---|---|
分子式 |
C11H16N2O2 |
分子量 |
208.26 g/mol |
IUPAC名 |
2-amino-3-(2-phenylethylamino)propanoic acid |
InChI |
InChI=1S/C11H16N2O2/c12-10(11(14)15)8-13-7-6-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2,(H,14,15) |
InChIキー |
CVIPGIYSOASOGY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)
![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)



![2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)](/img/structure/B14426422.png)
![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)



![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)

